
3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Without specific information about these factors, it’s difficult to predict the exact reactions .Wissenschaftliche Forschungsanwendungen
Pharmacology: Disease Modifying Anti-Rheumatic Drug (DMARD)
This compound is structurally related to Teriflunomide , an active metabolite of leflunomide . It acts as a disease-modifying anti-rheumatic drug (DMARD) and is used to treat conditions like rheumatoid arthritis. By inhibiting dihydroorotate dehydrogenase, a mitochondrial enzyme involved in pyrimidine synthesis, it exerts immunomodulatory effects that help in reducing inflammation and slowing disease progression.
Medicinal Chemistry: Synthesis of Bioactive Molecules
The trifluoromethyl group in the compound is a significant moiety in medicinal chemistry, offering the potential to create bioactive molecules . Its electron-withdrawing properties can enhance the biological activity and metabolic stability of pharmaceuticals. Researchers utilize this compound in the synthesis of various bioactive derivatives, including quinolines, which have shown promise in anticancer and antimalarial activities.
Agriculture: Pesticide and Herbicide Intermediate
In the agricultural sector, the compound serves as an intermediate in the synthesis of pesticides and herbicides . The trifluoromethyl group’s strong electron-withdrawing effect makes it valuable in creating compounds that can effectively target and control pests and weeds, contributing to crop protection and yield improvement.
Material Science: Fluorinated Organic Compounds
The presence of a trifluoromethyl group makes this compound a candidate for the development of fluorinated organic materials . These materials are crucial in various applications due to their unique properties, such as thermal stability and chemical resistance, which are essential in creating advanced polymers and coatings.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s ability to interact with enzymes can be harnessed to study inhibition mechanisms . This is particularly useful in understanding metabolic pathways and designing inhibitors that can modulate enzyme activity, which is a key strategy in drug development.
Environmental Science: Study of Environmental Impact of Fluorinated Compounds
Environmental scientists study compounds like 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide to understand the environmental impact of fluorinated organic compounds . These studies are crucial in assessing the persistence, bioaccumulation, and potential ecological risks associated with the use of such chemicals.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyano-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)14-6-4-12(5-7-14)15(23)10-22-16(24)13-3-1-2-11(8-13)9-21/h1-8,15,23H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVNVMBKUXKEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)
![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)
![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)
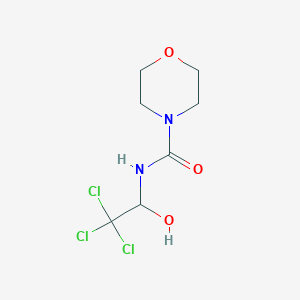
![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

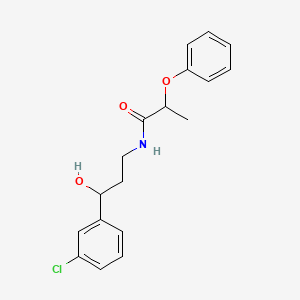
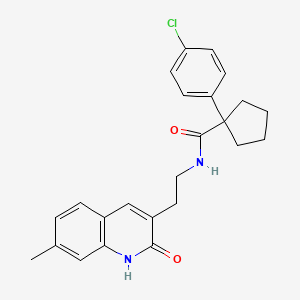
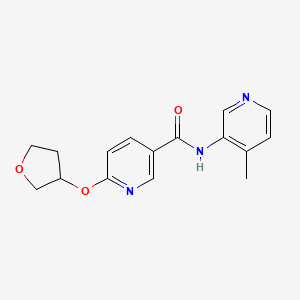
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)
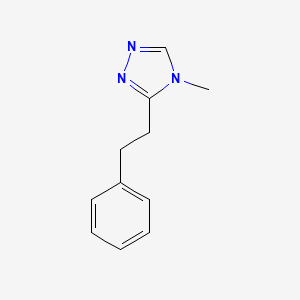
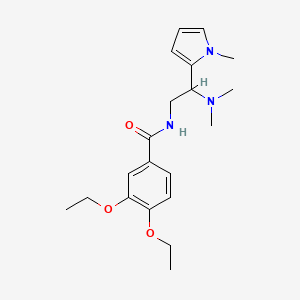
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)